

An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromopentyl)malonic Acid
Diethyl Ester

Cat. No.: B162530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Bromopentyl)malonic acid diethyl ester**, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures and in the development of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Chemical Information

(5-Bromopentyl)malonic acid diethyl ester, also known as diethyl 2-(5-bromopentyl)propanedioate, is a diester derivative of malonic acid. The presence of a terminal bromine atom on the pentyl chain and the reactive alpha-proton of the malonate group makes it a versatile bifunctional building block.

Physicochemical and Spectroscopic Data

The key quantitative data for **(5-Bromopentyl)malonic acid diethyl ester** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₁ BrO ₄	[1]
Molecular Weight	309.20 g/mol	[1]
CAS Number	1906-95-2	
Appearance	Colorless to pale yellow liquid	
IUPAC Name	diethyl 2-(5-bromopentyl)propanedioate	
Synonyms	Diethyl (5-bromopentyl)malonate, (5-Bromopentyl)malonic acid, diethyl ester	
¹ H NMR	Spectral data available	[2]
¹³ C NMR	Spectral data available	
IR Spectroscopy	Spectral data available	[3]

Chemical Structure and Synthesis

The chemical structure of **(5-Bromopentyl)malonic acid diethyl ester** features a central methylene carbon substituted with two ethoxycarbonyl groups and a 5-bromopentyl chain.

*Figure 1: Chemical Structure of **(5-Bromopentyl)malonic acid diethyl ester***

The primary synthetic route to **(5-Bromopentyl)malonic acid diethyl ester** is through a malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable five-carbon electrophile bearing a bromine atom. A common and effective strategy is the reaction of the sodium salt of diethyl malonate with 1,5-dibromopentane. The use of an excess of the dihalide can favor mono-alkylation.

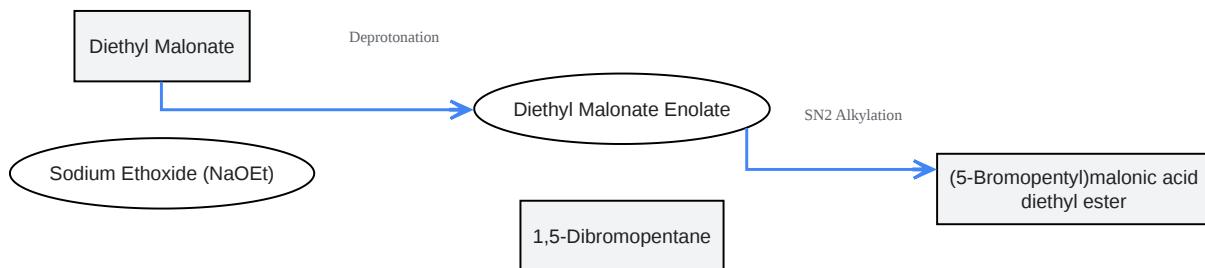

[Click to download full resolution via product page](#)

Figure 2: Synthesis Pathway of **(5-Bromopentyl)malonic acid diethyl ester**

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **(5-Bromopentyl)malonic acid diethyl ester**, adapted from established procedures for malonic ester alkylations.

Objective: To synthesize **(5-Bromopentyl)malonic acid diethyl ester** via the alkylation of diethyl malonate with 1,5-dibromopentane.

Materials:

- Diethyl malonate
- 1,5-Dibromopentane
- Sodium metal
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- TLC plates (silica gel)

- Hexane and Ethyl acetate for TLC and column chromatography

Equipment:

- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation under reduced pressure

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed with stirring until all the sodium has dissolved completely, forming a solution of sodium ethoxide.
- Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
- Alkylation Reaction: In the dropping funnel, place 1,5-dibromopentane (a slight excess, e.g., 1.1-1.2 equivalents, may be used to favor mono-alkylation, though a larger excess of diethyl malonate is an alternative strategy to minimize dialkylation). Add the 1,5-dibromopentane dropwise to the stirred solution of the diethyl malonate enolate. After the addition is

complete, heat the reaction mixture to reflux and maintain reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up:

- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- To the residue, add water to dissolve the sodium bromide byproduct.
- Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification:

- The crude product is typically purified by fractional distillation under reduced pressure to separate the desired **(5-Bromopentyl)malonic acid diethyl ester** from unreacted starting materials and any dialkylated byproduct.
- Alternatively, for smaller scales or for high purity requirements, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Safety Precautions:

- Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.
- Anhydrous ethanol is flammable.

- 1,5-Dibromopentane is a lachrymator and should be handled in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

(5-Bromopentyl)malonic acid diethyl ester is a key synthetic intermediate with broad applications in organic chemistry and drug discovery. The malonic ester synthesis provides a reliable and scalable method for its preparation. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (5-BROMOPENTYL)MALONIC ACID DIETHYL ESTER(1906-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. (5-BROMOPENTYL)MALONIC ACID DIETHYL ESTER(1906-95-2) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162530#5-bromopentyl-malonic-acid-diethyl-ester-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com